molecular formula C15H12F3N5S B15100673 3-(pyridin-3-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine

3-(pyridin-3-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine

Cat. No.: B15100673
M. Wt: 351.4 g/mol
InChI Key: PJKSMFYLPMAZDO-UHFFFAOYSA-N
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Description

3-(Pyridin-3-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine is a triazole-based heterocyclic compound characterized by a pyridin-3-yl group at position 3 and a 3-(trifluoromethyl)benzylsulfanyl moiety at position 5 of the triazole ring. This structure combines the electron-rich pyridine ring with the hydrophobic trifluoromethyl group, which may enhance its bioavailability and binding affinity to biological targets. The compound is synthesized via S-alkylation of a triazole-3-thiol precursor with a substituted benzyl halide under alkaline conditions .

Properties

Molecular Formula

C15H12F3N5S

Molecular Weight

351.4 g/mol

IUPAC Name

3-pyridin-3-yl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C15H12F3N5S/c16-15(17,18)12-5-1-3-10(7-12)9-24-14-22-21-13(23(14)19)11-4-2-6-20-8-11/h1-8H,9,19H2

InChI Key

PJKSMFYLPMAZDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN=C(N2N)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridin-3-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable nitrile compound.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a pyridine boronic acid or pyridine halide.

    Attachment of the Trifluoromethylbenzyl Group: The trifluoromethylbenzyl group can be attached via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the triazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the pyridine ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides, aryl halides, and various nucleophiles can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazole or pyridine rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, such as enzymes or receptors, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, 3-(pyridin-3-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine may be investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer or infectious diseases.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its trifluoromethyl group may impart desirable characteristics such as increased stability or hydrophobicity.

Mechanism of Action

The mechanism of action of 3-(pyridin-3-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine would depend on its specific application. In a biological context, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The trifluoromethyl group could enhance binding affinity through hydrophobic interactions, while the triazole and pyridine rings may participate in hydrogen bonding or π-π stacking interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 5-(pyridinyl)-3-(alkyl/arylsulfanyl)-4H-1,2,4-triazol-4-amine derivatives. Key structural variations among analogs include:

Pyridine ring position : Pyridin-3-yl vs. pyridin-4-yl.

Sulfanyl substituents : Differences in benzyl group substitution (e.g., halogens, methyl, trifluoromethyl).

Triazole core modifications : Additional functional groups or substitutions on the triazole ring.

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Pyridine Position Sulfanyl Substituent Key Properties/Activities Reference
3-(Pyridin-3-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine 3 3-(Trifluoromethyl)benzyl High lipophilicity (predicted) N/A
3-[(4-Fluorobenzyl)sulfanyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine (3a) 4 4-Fluorobenzyl AbTYR inhibitor (IC₅₀: 2.1 µM)
3-[(3-Chlorobenzyl)sulfanyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine (9) 4 3-Chlorobenzyl Yield: 88%; NMR-characterized
3-[(2,4-Difluorobenzyl)sulfanyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine (13) 4 2,4-Difluorobenzyl Yield: 100%; yellowish solid
3-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine N/A 2,6-Dichlorobenzyl + trifluoromethyl Molecular weight: 343.15; lab use
3-((1H-Benzo[d]imidazol-1-yl)methyl)-4H-1,2,4-triazol-4-amine derivatives N/A Benzimidazole Antimicrobial (MIC: 1.5–3.125 µg/mL)

Key Findings:

Impact of Pyridine Position :

  • Pyridin-4-yl derivatives (e.g., compound 3a) show stronger tyrosinase inhibition due to optimized π-π stacking in the enzyme's active site . Pyridin-3-yl analogs (like the target compound) may exhibit distinct electronic interactions.

Role of Sulfanyl Substituents: Halogenation: Fluorine or chlorine atoms enhance metabolic stability and hydrophobic interactions. For example, 3a (4-fluorobenzyl) inhibits AbTYR with an IC₅₀ of 2.1 µM , while dichloro-substituted analogs () are used in specialized applications .

Biological Activity Trends :

  • Antimicrobial activity is enhanced with bulky substituents (e.g., benzimidazole in ), whereas smaller halogenated groups favor enzyme inhibition .
  • Tyrosinase inhibition correlates with electron-withdrawing substituents (e.g., -F, -Cl), which stabilize ligand-enzyme interactions .

Synthetic Yields and Characterization :

  • Yields for S-alkylation reactions range from 88% to 100%, with consistent NMR characterization across analogs .
  • The target compound’s synthesis likely follows similar protocols but requires verification of purity and crystallinity.

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